molecular formula C9H15NO B14712248 n-Methacryloylpiperidine CAS No. 13886-05-0

n-Methacryloylpiperidine

Cat. No.: B14712248
CAS No.: 13886-05-0
M. Wt: 153.22 g/mol
InChI Key: RASDUGQQSMMINZ-UHFFFAOYSA-N
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Description

Monomer Structure and Its Significance in Polymer Design

The molecular structure of n-Methacryloylpiperidine consists of a methacryloyl group (CH2=C(CH3)CO) and a piperidine (B6355638) ring linked via an amide bond. The synthesis of similar N-substituted methacrylamide (B166291) monomers is typically achieved through the reaction of methacryloyl chloride with the corresponding secondary amine, in this case, piperidine, often in the presence of a base to neutralize the hydrochloric acid byproduct. For instance, the synthesis of other methacrylic monomers has been reported through esterification or amidation reactions involving methacrylic anhydride (B1165640) or methacryloyl chloride. researchgate.netresearchgate.net

The key structural features of this compound and their implications for polymer design are outlined in the table below:

Structural FeatureSignificance in Polymer Design
Methacryloyl Group This functional group provides the vinyl unsaturation necessary for polymerization, typically via radical polymerization mechanisms. The presence of the α-methyl group enhances the chain stiffness and thermal stability of the resulting polymer compared to its acrylate (B77674) analogue.
Amide Linkage The amide bond is known for its high stability and its ability to participate in hydrogen bonding, which can influence the solubility, thermal properties, and mechanical strength of the polymer.
Piperidine Ring As a bulky, non-planar, and hydrophobic cyclic substituent, the piperidine ring is expected to significantly impact the properties of the resulting polymer. It can increase the glass transition temperature (Tg) by restricting chain mobility, and its hydrophobicity would render the polymer soluble in non-polar organic solvents while being insoluble in water.

The combination of these structural elements makes this compound a monomer with the potential to create polymers with a unique balance of properties, including thermal stability, hydrophobicity, and specific solubility characteristics.

Overview of this compound-Derived Polymeric Systems in Advanced Materials Research

The exploration of polymeric systems derived from this compound is an emerging area of research. While extensive studies on the homopolymer, poly(this compound), are limited, insights can be drawn from the behavior of structurally related polymers and the few available studies on this compound itself.

Homopolymerization and Copolymerization:

Attempts at the anionic polymerization of this compound have been reported as unsuccessful, with no polymer being obtained under the tested conditions. This behavior is similar to that of N,N-dimethylmethacrylamide and highlights the challenges associated with the anionic polymerization of certain N,N-disubstituted methacrylamides.

However, radical polymerization remains a viable and widely used method for polymerizing methacrylamide-type monomers. researchcommons.orgmdpi.com The closely related monomer, N-acryloylpiperidine, has been successfully polymerized via controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create well-defined block copolymers. This suggests that this compound could also likely be polymerized or copolymerized using radical initiation.

Copolymerization of this compound with other vinyl monomers offers a versatile platform for tuning the properties of the resulting materials. For instance, copolymerization with hydrophilic monomers could lead to amphiphilic copolymers with interesting self-assembly behaviors in aqueous solutions, potentially forming micelles or other nanostructures. The incorporation of this compound units into a polymer chain would be expected to increase the hydrophobicity and glass transition temperature of the copolymer.

Potential Applications in Advanced Materials:

Based on the properties of related N-substituted acrylamide (B121943) and methacrylamide polymers, systems incorporating this compound could find applications in various advanced material fields. For example, copolymers of N-acryloyl-N′-ethyl piperazine (B1678402) with methyl methacrylate (B99206) have been shown to be "smart" or stimuli-responsive, exhibiting sensitivity to changes in pH and temperature. researchgate.net While this compound itself does not possess the same pH-responsive piperazine group, its hydrophobic nature could be exploited in the design of thermoresponsive or amphiphilic materials.

The table below summarizes potential research directions and applications for this compound-based polymers, based on extrapolation from similar polymeric systems.

Research AreaPotential ApplicationRationale
Stimuli-Responsive Polymers Thermoresponsive materials, amphiphilic copolymers for drug delivery or smart surfaces.The hydrophobic piperidine group could contribute to a lower critical solution temperature (LCST) behavior in copolymers with hydrophilic monomers.
High-Performance Coatings and Adhesives Protective coatings with enhanced thermal stability and hydrophobicity.The rigid piperidine ring and the stable amide linkage can contribute to robust polymer backbones.
Membranes for Separations Gas separation or pervaporation membranes.The bulky side group can create specific free volume characteristics within the polymer matrix, influencing permeability and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13886-05-0

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-methyl-1-piperidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-8(2)9(11)10-6-4-3-5-7-10/h1,3-7H2,2H3

InChI Key

RASDUGQQSMMINZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N1CCCCC1

Origin of Product

United States

Synthetic Routes to N Methacryloylpiperidine Monomer

Chemical Synthesis Methodologies

The principal method for synthesizing N-Methacryloylpiperidine is the Schotten-Baumann reaction. This well-established method involves the reaction of an amine, in this case, piperidine (B6355638), with an acyl chloride, methacryloyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Pathways and Mechanisms

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the piperidine molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of methacryloyl chloride. This is followed by the elimination of a chloride ion. A base, typically an aqueous solution of sodium hydroxide (B78521) or an organic amine like triethylamine, is used to scavenge the hydrochloric acid that is formed, preventing the protonation of the piperidine reactant and driving the reaction to completion.

The general reaction is as follows:

Piperidine + Methacryloyl Chloride → this compound + Hydrochloric Acid

To neutralize the acid, a base is added:

Hydrochloric Acid + Base → Salt + Water

A common experimental setup involves dissolving piperidine in a suitable inert solvent, such as diethyl ether or dichloromethane, and cooling the mixture in an ice bath. Methacryloyl chloride is then added dropwise with vigorous stirring. Simultaneously, an aqueous solution of a base is added to maintain a basic pH. The reaction is typically exothermic and requires careful temperature control to prevent side reactions.

Optimization of Synthetic Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the type and amount of base, the reaction temperature, and the stoichiometry of the reactants.

For instance, the use of a two-phase system (e.g., diethyl ether and water) with a phase-transfer catalyst can enhance the reaction rate and yield by facilitating the interaction between the reactants in different phases. The slow, controlled addition of methacryloyl chloride is crucial to prevent polymerization of the reactant and the product, which both contain a reactive double bond. The presence of an inhibitor, such as hydroquinone, in the methacryloyl chloride can also help to suppress polymerization.

ParameterConditionRationale
Reactants Piperidine, Methacryloyl ChloridePrimary amine and acyl chloride for acylation.
Solvent Diethyl ether, DichloromethaneInert solvent to dissolve reactants.
Base Sodium hydroxide, TriethylamineTo neutralize HCl byproduct.
Temperature 0-5 °C (Ice Bath)To control the exothermic reaction and minimize side reactions.
Addition Rate Slow, dropwiseTo prevent polymerization.
Inhibitor HydroquinoneTo stabilize the monomer.

Purification Techniques and Strategies

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any polymeric impurities. A multi-step purification strategy is typically employed.

The first step often involves an aqueous workup. The reaction mixture is transferred to a separatory funnel and washed sequentially with dilute acid (to remove excess piperidine), water, and brine. The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

The primary method for purifying the monomer is vacuum distillation . Since this compound has a relatively high boiling point, distillation at atmospheric pressure can lead to thermal decomposition or polymerization. By reducing the pressure, the boiling point is lowered, allowing for a safe and efficient separation from less volatile impurities. The boiling point of this compound is reported to be in the range of 95-97 °C at a pressure of 3 mmHg.

For applications requiring very high purity, recrystallization can be performed after distillation. A suitable solvent system for recrystallization would be one in which the monomer is soluble at high temperatures but sparingly soluble at low temperatures. While specific solvent systems for this compound are not extensively reported in readily available literature, a common strategy for similar compounds involves using a non-polar solvent like hexane (B92381). The purified liquid monomer would be dissolved in a minimal amount of hot hexane and then allowed to cool slowly, inducing the formation of pure crystals.

Purification StepDescriptionPurpose
Aqueous Workup Washing with dilute acid, water, and brine.To remove unreacted piperidine, water-soluble byproducts, and salts.
Drying Treatment with anhydrous magnesium sulfate or sodium sulfate.To remove residual water from the organic phase.
Vacuum Distillation Distillation under reduced pressure (e.g., 3 mmHg).To separate the monomer from non-volatile impurities at a lower temperature.
Recrystallization Dissolving in a hot solvent (e.g., hexane) and cooling.To achieve high purity by selective crystallization.

Homopolymerization and Copolymerization of N Methacryloylpiperidine

Free Radical Polymerization (FRP) of N-Methacryloylpiperidine

Free radical polymerization (FRP) is a fundamental method for synthesizing polymers from vinyl monomers. mdpi.com The process involves initiation, propagation, and termination steps, where the polymer chain grows via the sequential addition of monomer units to a radical site. researchgate.net

Kinetic Studies of FRP

While specific kinetic data for the free radical polymerization of this compound is not extensively documented in publicly available literature, the kinetics can be understood by examining analogous, well-studied methacrylate (B99206) monomers such as methyl methacrylate (MMA). The rate of polymerization () in FRP is dependent on the concentrations of the monomer ([M]) and the initiator ([I]), as well as the rate constants for propagation (), termination (), and initiator dissociation ().

where f is the initiator efficiency.

Kinetic studies on similar methacrylates show that the polymerization rate and the resulting polymer's molecular weight are significantly influenced by reaction parameters. For instance, in the bulk polymerization of MMA, the system can exhibit an auto-acceleration effect (also known as the gel or Trommsdorff–Norrish effect) where a rapid increase in polymerization rate and molecular weight occurs at high conversions due to the diffusion limitations of terminating polymer chains in the increasingly viscous medium.

Influence of Initiator and Reaction Conditions on Polymer Characteristics

The choice of initiator and the reaction conditions are critical in dictating the final properties of the resulting polymer.

Initiator: Common thermal initiators used for methacrylates include azo compounds like azobisisobutyronitrile (AIBN) and peroxides. The concentration of the initiator has an inverse relationship with the polymer's molecular weight; a higher initiator concentration leads to a greater number of initiated chains, resulting in lower molecular weight polymers. For example, N,N-Dimethylanilinium p-toluenesulfonate has been used as an initiator for the quasi-living free radical polymerization of various alkyl methacrylates, yielding polymers with moderate to good yields (60–75%). researchgate.net

Reaction Conditions:

Temperature: Increasing the polymerization temperature generally increases the rate of initiator decomposition and the propagation rate constant, leading to a faster polymerization rate. However, it can also lead to a decrease in the average molecular weight since termination reactions are also accelerated.

Solvent: The choice of solvent can affect the polymerization kinetics and the properties of the resulting polymer. For instance, polymerization of methacrylic acid in methanol (B129727) has been shown to proceed in a more controlled fashion compared to mixed solvent systems like water/1,4-dioxane. sigmaaldrich.cn

Monomer Concentration: A higher monomer concentration typically leads to a higher rate of polymerization and higher molecular weight polymers.

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), offer significant advantages over conventional FRP, most notably the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. sigmaaldrich.comresearchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Among the various CRP methods, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is highly versatile due to its tolerance of a wide range of functional monomers and reaction conditions. sigmaaldrich.com The controlling mechanism in RAFT polymerization involves a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), which mediates the polymerization via a degenerative chain transfer process.

The success of a RAFT polymerization is critically dependent on the selection of an appropriate RAFT agent for the specific monomer being polymerized. sigmaaldrich.com this compound, being a methacrylate, is classified as a "more activated monomer" (MAM). For MAMs, the most effective RAFT agents are generally trithiocarbonates and certain dithioesters.

The general structure of a RAFT agent is Z-C(=S)S-R. The effectiveness of the agent is determined by the properties of the Z (stabilizing) and R (leaving) groups.

Z Group: This group influences the reactivity of the C=S double bond and stabilizes the intermediate radical. For methacrylates, Z groups like aryl (e.g., phenyl) or S-alkyl are effective.

R Group: This group must be a good homolytic leaving group, capable of efficiently re-initiating polymerization. Tertiary cyanoalkyl groups are often an excellent choice for methacrylates.

The table below presents classes of RAFT agents suitable for the polymerization of methacrylates like this compound.

RAFT Agent ClassGeneral StructureZ GroupR GroupSuitability for Methacrylates
TrithiocarbonatesR-S-C(=S)-S-ZAlkyl or ArylTertiary AlkylExcellent
DithiobenzoatesR-S-C(=S)-ZPhenylTertiary AlkylVery Good
DithiocarbamatesR-S-C(=S)-ZN,N-DialkylVariesPoor to Moderate
XanthatesR-S-C(=S)-ZO-AlkylVariesPoor

This table is a generalized guide based on established principles for methacrylate polymerization.

A key advantage of RAFT polymerization is the ability to produce polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The theoretical number-average molecular weight () can be predicted based on the ratio of the moles of monomer consumed to the moles of RAFT agent used.

The process allows for the synthesis of polymers with PDI values typically below 1.2, which is a significant improvement over conventional FRP where PDI values are often much higher. For example, the RAFT polymerization of methyl methacrylate has been shown to produce polymers with molecular weights ranging from 2,600 to 125,000 g/mol while maintaining PDI values below 1.2. Similarly, high molecular weight poly(methacrylic acid) up to 113,900 g/mol with a PDI of approximately 1.13 has been achieved. sigmaaldrich.cn

The following table shows representative data from the RAFT polymerization of other methacrylates, illustrating the level of control achievable, which is analogous to what can be expected for this compound.

MonomerRAFT Agent (CTA)[Monomer]:[CTA]:[Initiator] ( g/mol )PDI ()
Methyl Methacrylate (MMA)S-dodecyl S-(2-cyano-4-carboxy)but-2-yl trithiocarbonateVaried2,600 - 125,000< 1.2
Methacrylic Acid (MAA)4-Cyanopentanoic acid dithiobenzoate250:1:0.25113,900~ 1.13
Hydroxyethyl Methacrylate (HEMA)DDMAT TerminatedNot Specified7,000< 1.2

Data sourced from studies on analogous methacrylate monomers to demonstrate the capabilities of RAFT polymerization. sigmaaldrich.cn

Oxygen-Tolerant RAFT Polymerization Strategies

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow distributions. However, conventional RAFT polymerizations are typically sensitive to oxygen, which can act as a radical scavenger and inhibit the polymerization process. This necessitates stringent deoxygenation procedures, which can be cumbersome and limit the applications of RAFT. To address this limitation, several oxygen-tolerant RAFT polymerization strategies have been developed.

One notable approach involves the use of a photoiniferter (a compound that acts as an initiator, transfer agent, and terminator) in conjunction with visible light. This method allows for the formation of soft hydrogels under ambient conditions, without the need for exogenous initiators or UV light, which can be detrimental to sensitive biological systems. chemrxiv.org The polymerization proceeds effectively in both nitrogen-purged and air-containing environments, demonstrating its oxygen tolerance. chemrxiv.org

Another innovative strategy utilizes living bacteria to initiate the polymerization. nih.govresearchgate.net This bio-hybrid approach harnesses the metabolic activity of microorganisms, such as Cupriavidus metallidurans, to generate the necessary initiating species for RAFT polymerization in an aqueous medium under normal atmospheric conditions. nih.gov This method has been successfully employed to synthesize a variety of water-soluble polymers with controlled characteristics. nih.govresearchgate.net

Furthermore, Photoinduced Electron/Energy Transfer (PET)-RAFT polymerization has been shown to exhibit oxygen tolerance, particularly when conducted in solvents like dimethyl sulfoxide (B87167) (DMSO). The mechanism involves the rapid conversion of triplet oxygen to singlet oxygen, which is then quenched by the solvent. rsc.org The versatility of PET-RAFT can be extended to other organic solvents by incorporating singlet oxygen quenchers, such as 9,10-dimethylanthracene, ascorbic acid, or (R)-(+)-limonene. rsc.org Continuous flow reactors have also been employed to carry out rapid and oxygen-tolerant aqueous RAFT photopolymerization, enabling the synthesis of well-defined block copolymers in a highly efficient manner. monash.edu

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used controlled/living radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. The control over the polymerization is achieved through a reversible deactivation process, where a transition metal complex (catalyst/ligand system) reversibly activates and deactivates the growing polymer chains.

Catalyst and Ligand Systems for this compound ATRP

The selection of an appropriate catalyst and ligand system is crucial for a successful ATRP. The catalyst is typically a transition metal halide, with copper-based systems being the most common. The ligand plays a key role in solubilizing the metal salt and tuning the reactivity of the catalyst. For the ATRP of this compound, while specific literature is scarce, principles derived from the polymerization of other methacrylate monomers can be applied.

Commonly used ligands for copper-catalyzed ATRP of methacrylates include nitrogen-based ligands such as bipyridine (bpy) and its derivatives, and multidentate amine ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). The choice of ligand influences the ATRP equilibrium constant and, consequently, the polymerization rate and the level of control. For instance, more active catalyst complexes can be formed with certain ligands, which can be beneficial for polymerizing less reactive monomers or for conducting polymerizations at lower temperatures.

In some cases, supported catalyst systems are employed to facilitate catalyst removal from the final polymer. For example, a nickel bromide catalyst ligated by triphenylphosphine (B44618) immobilized on a polystyrene resin has been used for the controlled ATRP of methyl methacrylate. nih.gov Such systems could potentially be adapted for the polymerization of this compound to obtain a polymer with minimal catalyst contamination. The direct ATRP of challenging monomers, such as methacrylic acid, has been achieved using robust iron-porphyrin based catalysts, which demonstrates the potential for unconventional catalyst systems to polymerize functional monomers. nih.gov

Control of Polymer Architecture via ATRP

A significant advantage of ATRP is the ability to control the polymer architecture. This is achieved by manipulating the initiation and propagation steps of the polymerization. By using multifunctional initiators, polymers with various topologies such as star polymers or brush polymers can be synthesized.

Block copolymers can be prepared by sequential monomer addition. After the polymerization of the first monomer is complete, a second monomer is introduced to the reaction mixture, leading to the formation of a block copolymer. The high degree of chain-end fidelity in ATRP ensures efficient chain extension.

Gradient copolymers, where the composition of the comonomers varies along the polymer chain, can also be synthesized by controlling the feed ratio of the comonomers during the polymerization. The synthesis of these complex architectures has been demonstrated for a variety of monomers, and it is expected that similar control can be achieved for this compound, enabling the creation of novel materials with tailored properties.

Copolymerization Studies of this compound

Copolymerization is a powerful method to tailor the properties of polymers by incorporating two or more different monomer units into the same polymer chain. The properties of the resulting copolymer are dependent on the properties of the individual monomers, their relative amounts in the polymer chain (composition), and their arrangement along the chain (sequence distribution).

Determination of Reactivity Ratios with Co-monomers (e.g., Fineman-Ross, Kelen-Tüdös, Mayo-Lewis methods)

The composition of a copolymer is governed by the relative reactivities of the comonomers, which are quantified by the monomer reactivity ratios, r₁ and r₂. The reactivity ratio is the ratio of the rate constant for a propagating chain ending in a certain monomer adding the same monomer to the rate constant for it adding the other monomer. uc.edu Several methods have been developed to determine these reactivity ratios from experimental data, including the Fineman-Ross, Kelen-Tüdös, and Mayo-Lewis methods. kpi.uauobaghdad.edu.iq These methods typically involve carrying out a series of copolymerizations with different initial monomer feed compositions and then determining the composition of the resulting copolymers at low conversions.

Table 1: Reactivity Ratios for the Copolymerization of Methyl Methacrylate (M₁) with 4-Methacryloyl-1,2,2,6,6-pentamethyl-piperidine (M₂)
Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂MethodReference
Methyl Methacrylate (MMA)4-Methacryloyl-1,2,2,6,6-pentamethyl-piperidine (MPMP)0.281.63Extended Kelen-Tüdös nih.gov

The values of r₁ < 1 and r₂ > 1 indicate that the MPMP radical prefers to add another MPMP monomer, while the MMA radical also prefers to add an MPMP monomer over an MMA monomer. This suggests that the resulting copolymer will be enriched in the piperidine-containing monomer relative to its composition in the feed.

Influence of Co-monomer Structure on Copolymer Composition and Sequence Distribution

The structure of the co-monomer has a significant influence on the copolymer composition and sequence distribution. In the case of the copolymerization of MPMP and MMA, the reactivity ratios suggest a tendency towards a blocky or sequential arrangement rather than a perfectly random or alternating one. The product of the reactivity ratios (r₁r₂ = 0.28 * 1.63 = 0.4564) being less than 1 suggests a tendency towards azeotropic copolymerization, where at a specific feed composition, the copolymer composition is the same as the feed composition. However, the individual values indicate a strong preference for the incorporation of the piperidine-containing monomer.

The choice of co-monomer can also affect the physical properties of the resulting copolymer. For instance, copolymerizing with a hydrophilic co-monomer like 2-hydroxyethyl acrylate (B77674) can increase the hydrophilicity and water-solubility of the resulting polymer. researchgate.net Conversely, copolymerizing with a hydrophobic co-monomer like butyl acrylate can enhance the hydrophobicity. researchgate.netcolab.wscapes.gov.brresearchgate.net The steric bulk of the co-monomer can also play a role in the polymerization kinetics and the final properties of the copolymer. For example, the bulky pentamethyl-piperidine group in MPMP likely influences its reactivity.

The sequence distribution, which describes the arrangement of monomer units along the copolymer chain, can be statistically calculated from the reactivity ratios. For the MPMP/MMA system, the sequence structure was characterized by ¹H NMR spectroscopy, revealing details about the tacticity of the polymer backbone. nih.gov This kind of detailed analysis is crucial for understanding the structure-property relationships of these copolymers.

Macromolecular Architectures and Self Assembly of N Methacryloylpiperidine Based Polymers

Block Copolymer Synthesis and Characterization

Block copolymers are comprised of two or more long sequences, or "blocks," of different monomer units. The synthesis of NMP-based block copolymers has been achieved through controlled radical polymerization techniques, which allow for the creation of well-defined polymer chains with predictable molecular weights and low polydispersity.

The synthesis of di-block copolymers containing poly(N-Methacryloylpiperidine) (PNMP or PAPI) has been successfully demonstrated. A notable example involves the creation of Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) (P4VP-b-PAPI) di-block copolymers. rsc.org These polymers were synthesized using the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization process. This method allows for the sequential polymerization of the 4-vinylpyridine (B31050) (4VP) and N-acryloylpiperidine (API) monomers, resulting in well-defined di-block structures. rsc.org

Characterization of these copolymers confirmed the formation of highly ordered morphologies in the bulk state, including cylindrical, lamellar, and spherical nanostructures. rsc.org The synthesis of more complex multi-block copolymers, such as ABA or (AB)n types, can be achieved through sequential monomer addition or by using bifunctional initiators. mdpi.comnih.gov These architectures allow for the formation of physical networks where a single polymer chain can bridge multiple domains, a property of interest in materials like thermoplastic elastomers. osti.gov

Copolymer SampleMn ( kg/mol ) P4VP blockMn ( kg/mol ) PAPI blockPolydispersity (Đ)Bulk Morphology
P4VP(18k)-b-PAPI(19k)18.019.01.25Lamellae
P4VP(18k)-b-PAPI(42k)18.042.01.28Cylinders
P4VP(18k)-b-PAPI(84k)18.084.01.35Spheres
P4VP(45k)-b-PAPI(46k)45.046.01.39Lamellae
P4VP(45k)-b-PAPI(19k)45.019.01.30Cylinders
This table presents data for a series of P4VP-b-PAPI di-block copolymers, detailing the molecular weight (Mn) of each block, the overall polydispersity index (Đ), and the observed morphology in the bulk state as determined by techniques such as Small-Angle X-ray Scattering (SAXS) and Transmission Electron Microscopy (TEM). Data sourced from Polymer Chemistry (RSC Publishing). rsc.org

Graft and star polymers represent more complex macromolecular architectures compared to linear block copolymers. rsc.org

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different polymer attached. Their synthesis can be approached through three main strategies: "grafting onto" (attaching pre-formed side chains to a backbone), "grafting from" (growing side chains from initiation sites along the backbone), and "grafting through" (polymerizing macromonomers). researchgate.netresearchgate.net

Star polymers feature multiple polymer chains (arms) connected to a central core. rsc.org

Achieving precise control over the topology and composition of these structures presents significant synthetic challenges, particularly for densely branched architectures. rsc.orgfudan.edu.cn While these methods are broadly applicable in polymer science, specific documented synthesis of this compound-based graft or star polymers is less common in readily available literature. However, the fundamental principles of their synthesis would apply, potentially yielding materials with unique solution properties and the ability to act as unimolecular micelles. rsc.org

The performance and properties of NMP-based copolymers are intrinsically linked to their chain length and architecture. The degree of polymerization (N) and the thermodynamic incompatibility between different blocks, quantified by the Flory-Huggins interaction parameter (χ), are critical factors. nih.gov For block copolymers, a sufficiently high product of these two values (χN > 10) is typically required to drive microphase separation and the formation of ordered structures. nih.gov

The architecture itself plays a crucial role. For instance, in A(BA)n multiblock copolymers, increasing the number of blocks (n) from a simple triblock (n=1) to a pentablock (n=2) or heptablock (n=3) increases the potential for a single molecule to form multiple bridges between domains. osti.gov This enhanced connectivity can significantly impact the mechanical properties, such as elasticity, of the resulting material. osti.gov For graft copolymers, the length and density of the grafted chains are key variables; longer and more numerous grafts can be introduced, though this increases steric hindrance during synthesis. nih.gov

ArchitectureTopological DescriptionKey Performance Characteristics
Di-block A linear chain of two distinct polymer blocks (A-B).Forms fundamental morphologies (spheres, cylinders, lamellae); basis for simple self-assembly. osti.gov
Multi-block A linear chain with multiple alternating blocks (A-B-A, A-B-A-B-A).Can form physical networks with enhanced elasticity due to bridging chains connecting multiple domains. osti.gov
Graft A primary backbone chain with secondary polymer chains grafted onto it.Properties are highly tunable by varying graft density and side-chain length. rsc.orgnih.gov
Star Multiple polymer arms linked to a central core.Possess lower hydrodynamic volume compared to linear analogues; can act as unimolecular nanocarriers. rsc.org

Self-Assembly of Poly(this compound) Block Copolymers

When placed in a suitable solvent, block copolymers containing a PNMP segment can spontaneously organize into well-defined, ordered structures. This self-assembly is driven by the system's tendency to minimize unfavorable interactions between incompatible polymer blocks and the solvent.

In the bulk state (without solvent), incompatible blocks of a copolymer, such as P4VP and PAPI, will segregate on a nanometer scale to form distinct domains. rsc.org This phenomenon is known as microphase separation. The resulting morphology—be it spheres of one block in a matrix of the other, cylinders, or alternating lamellae—is primarily determined by the relative volume fractions of the constituent blocks. rsc.orgosti.gov

For the P4VP-b-PAPI system, a Flory-Huggins interaction parameter (χ) of approximately 0.03 was determined, which is sufficiently high to induce the formation of well-ordered structures like cylinders and lamellae, even in high molecular weight samples. rsc.org Control over the block lengths during synthesis allows for direct control over these morphologies, enabling the design of nanostructured materials with tailored periodicities. nih.gov

In a solution where the solvent is good for one block but poor for another (a selective solvent), amphiphilic block copolymers will self-assemble into supramolecular nanostructures. tamu.edupsu.edu This process occurs at or above a specific concentration known as the critical micelle concentration (cmc). tamu.edu

The most common structures formed are spherical micelles, which consist of a core formed by the insoluble block and a solvated corona formed by the soluble block. tamu.edunih.gov For a block copolymer containing PNMP and a hydrophilic block like poly(ethylene glycol), placing it in an aqueous solution would likely result in micelles with a hydrophobic PNMP core and a hydrophilic corona. The process typically involves dissolving the copolymer in a common good solvent for all blocks, followed by the gradual addition of a non-solvent for one of the blocks to induce aggregation. tamu.edu By carefully selecting the block lengths and assembly conditions, it is possible to form not only spherical micelles but also other complex nanostructures such as vesicles (hollow spheres), rods, or toroids. tamu.edu

Influence of Solvent and External Stimuli on Self-Assembled Structures

The self-assembly of polymers derived from this compound is intricately governed by the surrounding solvent environment and external stimuli such as temperature and pH. These factors can dictate the morphology, size, and stability of the resulting macromolecular architectures, making these polymers highly tunable for various applications.

The choice of solvent plays a primary role in the self-assembly process. In selective solvents, where one part of a block copolymer is soluble and the other is not, amphiphilic block copolymers of this compound can self-assemble into a variety of structures, including spherical micelles, cylindrical micelles, and vesicles. The solvent quality influences the degree of phase separation and the resulting morphology. For instance, in aqueous solutions, the hydrophobic nature of the poly(this compound) (PMP) block would drive the self-assembly, while a hydrophilic block would form a stabilizing corona. The use of mixed solvents, such as water-organic solvent mixtures, can further tune the self-assembly by altering the solubility of the polymer blocks and the interfacial tension between the core and the corona of the assembled structures.

External stimuli provide a dynamic means to control the self-assembled structures of this compound-based polymers. Temperature is a critical stimulus for these polymers, which can exhibit thermoresponsive behavior in aqueous solutions. This responsiveness is often characterized by a lower critical solution temperature (LCST), the temperature above which the polymer becomes insoluble and phase separates. For copolymers containing this compound, the LCST can be modulated by the composition and molecular weight of the polymer.

The pH of the solution is another powerful stimulus, particularly for copolymers of this compound that incorporate pH-sensitive co-monomers. For example, copolymers containing tertiary amine functionalities can undergo protonation at low pH, leading to increased hydrophilicity and swelling of the polymer chains. This change in solubility can trigger the disassembly of micelles or a transition in their morphology. Conversely, at higher pH values, deprotonation can induce or enhance aggregation.

The interplay of these factors allows for the precise engineering of self-assembled nanostructures with desired properties and responsiveness.

Polymer SystemStimulus/SolventObserved Effect
Poly(N-acryloyl-N′-ethyl piperazine-co-methyl methacrylate)Aqueous Solution, pHCopolymers with sufficient N-acryloyl-N′-ethylpiperazine content are water-soluble and exhibit strong responsiveness to pH changes due to the protonation of tertiary amine groups at low pH. researchgate.net
Poly(N-acryloyl-N′-ethyl piperazine-co-methyl methacrylate)Aqueous Solution, TemperatureCopolymers show lower critical solution temperature (LCST) behavior, phase separating from the solution as the temperature is raised. researchgate.net
Poly(N-isopropylacrylamide)-block-poly[(2-dimethylamino)ethyl methacrylate)]Aqueous Buffer, pHThe phase transition temperature is lower in acidic environments. Larger particle sizes are observed at a pH of 9.
Methacrylate-based anionic copolymersAqueous Solution, pH & Ionic StrengthNanoparticle size can be tuned by changing the degree of neutralization (pH) and ionic strength.
Poly(N-[3-(diethylamino)propyl]methacrylamide)sBuffer Solution, pH & TemperatureThe phase separation temperatures decrease as the pH increases.

Table 1: Influence of Solvent and Stimuli on Piperidine (B6355638) and Methacrylate-Based Polymers. This table summarizes the observed effects of different solvents and external stimuli on the self-assembly and solution properties of polymers structurally related to poly(this compound).

Advanced Polymeric Materials Incorporating N Methacryloylpiperidine Units

Hydrogels and Crosslinked Polymer Networks

Design and Fabrication of N-Methacryloylpiperidine Hydrogels

The design and fabrication of hydrogels from this compound would likely follow established methods for other vinyl monomers, primarily through free-radical polymerization. In this process, the this compound monomer would be polymerized in the presence of a crosslinking agent and a radical initiator.

Key Components in Hydrogel Synthesis:

ComponentFunctionExamples
Monomer The primary building block of the polymer chain.This compound
Crosslinker A molecule with two or more polymerizable groups that forms bridges between polymer chains, creating the 3D network.N,N'-methylenebisacrylamide (MBA), ethylene (B1197577) glycol dimethacrylate (EGDMA) biointerfaceresearch.com
Initiator A compound that generates free radicals to start the polymerization process. Can be activated by heat or light.Potassium persulfate (KPS), Azobisisobutyronitrile (AIBN) researchgate.net, Irgacure 2959 (for photopolymerization) nih.gov
Solvent The medium in which the polymerization takes place, typically water for hydrogels.Water, Dimethylformamide (DMF)

The polymerization can be initiated through various methods, including thermal initiation, where heat is used to decompose the initiator, or photopolymerization, which uses UV light to generate radicals. researchgate.netconicet.gov.arencyclopedia.pub The choice of initiator and crosslinker concentration is critical as it directly influences the final properties of the hydrogel network. For instance, a higher crosslinker concentration generally leads to a more tightly crosslinked network. mdpi.com

Network Density and Structural Integrity in Aqueous Environments

The network density, a measure of the number of crosslinks per unit volume, is a crucial parameter that governs the structural integrity and swelling behavior of hydrogels in aqueous environments. nih.govresearchgate.net A higher network density results in a more rigid structure with a lower capacity to absorb water, leading to a lower equilibrium swelling ratio (ESR). nih.govnih.gov Conversely, a lower network density allows the polymer chains more freedom to expand, resulting in a softer gel that can absorb more water.

Factors Influencing Network Density and Integrity:

FactorEffect on Network
Crosslinker Concentration Higher concentration leads to higher network density and lower swelling. mdpi.com
Monomer Concentration Higher concentration can lead to a more crowded network.
Polymerization Conditions Temperature and solvent can affect reaction kinetics and final network structure.
Chemical Nature of Monomer The hydrophobicity of the piperidine (B6355638) group would influence polymer chain interactions and water uptake.

Hybrid and Multilayer Hydrogel Systems

To achieve more complex functionalities, this compound can be incorporated into hybrid and multilayer hydrogel systems.

Hybrid hydrogels are formed by combining two or more different polymers. nih.govresearchgate.netnih.gov For instance, this compound could be copolymerized with other monomers to create a random or block copolymer network. Alternatively, an interpenetrating polymer network (IPN) could be formed, where one polymer network is synthesized within another, pre-existing network, without covalent bonding between them. nih.govnih.gov This approach allows for the combination of different properties, such as the mechanical strength of one polymer with the stimuli-responsiveness of another. nih.govnih.gov

Multilayer hydrogels consist of distinct layers of hydrogel materials, each with potentially different compositions and properties. researchgate.netnih.gov These can be fabricated using techniques like layer-by-layer (LBL) assembly, where alternating layers of polymers are deposited, or by sequential polymerization. researchgate.netnih.gov A multilayer system incorporating poly(this compound) could be designed to have a gradient in properties, such as swelling ratio or mechanical stiffness, through the different layers.

Polymer Coatings and Thin Films

Polymer coatings are essential for modifying the surface properties of materials, providing benefits such as corrosion resistance, biocompatibility, and altered adhesion characteristics.

Formulation and Deposition Techniques for this compound-Based Coatings

The formulation of a coating based on this compound would involve dissolving the polymer or monomer in a suitable solvent to create a solution or dispersion. The properties of the final film would be influenced by the polymer's molecular weight and the additives included in the formulation.

Several techniques can be used to deposit these coatings onto a substrate:

Spin Coating: A solution is dropped onto a spinning substrate, and centrifugal force spreads it into a thin, uniform film.

Dip Coating: The substrate is dipped into the polymer solution and then withdrawn at a controlled speed.

Vapor Deposition: This is a solvent-free method where the monomer is vaporized and then polymerized directly on the substrate surface. Techniques like chemical vapor deposition (CVD) are particularly useful for creating conformal and uniform films on complex geometries. Polymer assisted deposition (PAD) is another solution-based method that can produce high-quality thin films.

The choice of deposition technique depends on the desired film thickness, uniformity, and the nature of the substrate.

Common Deposition Techniques:

TechniqueDescriptionAdvantages
Spin Coating Uses centrifugal force to create a uniform thin film from a solution.Good uniformity, controllable thickness.
Dip Coating Substrate is withdrawn from a solution at a controlled speed.Simple, can coat complex shapes.
Vapor Deposition (e.g., CVD) Monomer is vaporized and polymerized on the substrate.Solvent-free, conformal coatings.
Polymer Assisted Deposition (PAD) A chemical solution route using polymer-bound metal ions as precursors.High-quality, crack-free films.

Surface Engineering and Interfacial Adhesion Mechanisms

Surface engineering with poly(this compound) coatings aims to tailor the outermost layer of a material to achieve specific functionalities. biointerfaceresearch.com This can include altering the surface energy, wettability, and biocompatibility. The piperidine group, being a cyclic amine, could also serve as a site for further chemical modification or functionalization to attach other molecules. biointerfaceresearch.com

The adhesion of the polymer coating to the substrate is a critical factor for its performance and durability. Adhesion mechanisms can be broadly categorized as:

Mechanical Interlocking: The polymer flows into the pores and irregularities of the substrate surface, creating a physical anchor.

Chemical Bonding: Covalent or hydrogen bonds form between the polymer and the substrate. The nitrogen atom in the piperidine ring could potentially participate in hydrogen bonding.

Physical Adsorption: Intermolecular forces, such as van der Waals forces, lead to adhesion.

Optically Functional Coatings (e.g., polarizing, antifogging)

There is no available information on the use of poly(this compound) in the development of optically functional coatings such as those for polarizing or antifogging applications.

Polymer Composites and Nanocomposites

Reinforcement with Nanofillers in this compound Matrices

No studies were found that detail the use of nanofillers to reinforce polymer matrices based on this compound.

Interfacial Interactions and Dispersion of Nanoparticles

Research on the interfacial interactions between nanoparticles and a poly(this compound) matrix, or on the dispersion of such nanoparticles, is not present in the available literature.

Mechanical Enhancement and Material Performance Correlation

Consequently, there is no data to report on the mechanical enhancement of this compound-based composites or the correlation of such enhancements with material performance.

Functionalization and Stimuli Responsiveness of N Methacryloylpiperidine Polymers

Post-Polymerization Modification Strategies

Limited information is publicly available regarding the specific post-polymerization modification strategies for poly(N-methacryloylpiperidine). The synthesis of this polymer has been reported to be challenging, which may contribute to the scarcity of studies on its subsequent functionalization. otago.ac.nz In principle, post-polymerization modification is a versatile method to introduce functional groups onto a polymer backbone that may not be compatible with the initial polymerization conditions. researchgate.net For related poly(meth)acrylates, common strategies involve the modification of functional groups present in the monomer unit. However, for poly(this compound), which possesses a relatively inert piperidine (B6355638) ring, direct functionalization of the polymer without prior introduction of reactive handles would be challenging.

Design of Stimuli-Responsive Poly(this compound) Systems

The design of stimuli-responsive polymers based on this compound is an area with limited dedicated research. While the broader class of poly(N-substituted acrylamides) and poly(meth)acrylates is well-known for its stimuli-responsive properties, specific data for poly(this compound) is scarce.

Thermo-responsive Behavior (e.g., Lower Critical Solution Temperature (LCST) and Upper Critical Solution Temperature (UCST) transitions)

There is a notable lack of specific data in the scientific literature regarding the Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST) behavior of poly(this compound). One source explicitly states that the LCST behavior of poly(this compound) has not been reported, attributing this to difficulties in its synthesis. otago.ac.nz It is mentioned that the synthesis via radical polymerization was reportedly not feasible, and anionic polymerization proved difficult. otago.ac.nz

For context, the acrylate (B77674) analogue, poly(N-acryloylpiperidine), does exhibit thermo-responsive behavior. Generally, it is observed that the methacrylate (B99206) version of a polymer with the same pendant group has a similar LCST, with the cloud point of the methacrylate derivative being slightly higher than that of the acrylate. otago.ac.nz While poly(this compound) is listed as a temperature-responsive resin in some literature, specific transition temperatures or detailed studies are not provided. google.com

pH-responsive Characteristics and Ionic Strength Effects

The influence of ionic strength is closely linked to the presence of charges on the polymer chain. In polyelectrolytes, increasing ionic strength typically screens the electrostatic repulsions between charged groups, which can lead to a collapse of the polymer coils. For a potentially cationic polymer like protonated poly(this compound), the addition of salt would be expected to influence its solution properties, but specific studies are lacking.

Photo-responsive Actuation and Mechanisms

There is no specific information available in the reviewed literature concerning the photo-responsive actuation and mechanisms of poly(this compound). Photo-responsive polymers typically incorporate photochromic molecules, such as azobenzene (B91143) or spiropyran, into their structure. These molecules undergo reversible isomerization upon irradiation with light of specific wavelengths, leading to changes in polarity, conformation, and ultimately, macroscopic properties of the polymer system. The design of a photo-responsive poly(this compound) would require the covalent attachment of such photo-responsive moieties, either through copolymerization with a functional monomer or by post-polymerization modification.

Mechanochromic Properties and Stress-Induced Responses

Information regarding the mechanochromic properties and stress-induced responses of poly(this compound) is not found in the available scientific literature. Mechanochromic polymers are materials that change color in response to mechanical stimuli such as stretching, grinding, or sonication. This phenomenon is often achieved by incorporating mechanophores, which are stress-sensitive molecules, into the polymer backbone or side chains. When mechanical force is applied, the mechanophore undergoes a chemical reaction or a change in its electronic state, resulting in a visible color change. The development of mechanochromic poly(this compound) would necessitate the integration of such mechanophores into the polymer structure.

Redox-responsive Systems

There are no specific studies on redox-responsive systems based on poly(this compound) in the reviewed literature. Redox-responsive polymers are designed to respond to changes in the redox potential of their environment. This is typically achieved by incorporating redox-active groups, such as disulfide bonds or ferrocene (B1249389) moieties, into the polymer structure. rsc.orgnih.gov These groups can be cleaved or can change their oxidation state in the presence of reducing or oxidizing agents, leading to a change in the polymer's properties, such as its solubility or the release of an encapsulated cargo. To create a redox-responsive poly(this compound), one would need to introduce such redox-sensitive functionalities into the polymer.

Bio-Inspired and Biomimetic Polymer Systems based on this compound

The development of advanced materials that mimic the intricate and highly functional systems found in nature is a rapidly advancing field of research. Bio-inspired and biomimetic polymers are at the forefront of this endeavor, designed to replicate the sophisticated structures and responsive behaviors of biological macromolecules. mdpi.com These synthetic polymers offer the potential to create materials with unprecedented capabilities for a wide range of biomedical applications, from tissue engineering to targeted drug delivery. nih.govmdpi.com Within this context, polymers of this compound (PMpip) are emerging as a versatile platform, owing to their unique stimuli-responsive properties that can be harnessed to emulate biological functions.

Emulation of Natural Structures and Functions

A key feature of many biological systems is their ability to respond to subtle changes in their environment, such as temperature and pH. This responsiveness is crucial for a myriad of physiological processes. The emulation of these dynamic behaviors is a central goal in the design of biomimetic polymers.

Polymers based on this compound exhibit thermoresponsive behavior, specifically a lower critical solution temperature (LCST), where they undergo a reversible phase transition from a soluble to an insoluble state in an aqueous environment as the temperature rises. mdpi.com This property is analogous to the behavior of natural biopolymers like elastin (B1584352) and certain proteins, which undergo conformational changes in response to thermal stimuli. mdpi.com The ability to tune the LCST of PMpip and its copolymers to be near physiological body temperature (37 °C) makes them particularly suitable for biomedical applications where in-situ gelation or controlled release is desired. nih.gov

The table below summarizes the thermoresponsive properties of PMpip and its potential for emulating natural functions, drawing parallels with well-studied thermoresponsive polymers like Poly(N-isopropylacrylamide) (PNIPAM).

FeaturePoly(this compound) (PMpip)Natural System AnalogyBiomimetic Function
Stimulus Temperature (LCST)Temperature-sensitive proteins (e.g., elastin)Reversible sol-gel transition, controlled molecular aggregation
Mechanism Change in hydration state and polymer chain conformationConformational changes in proteins affecting functionOn-demand drug release, injectable scaffolds for tissue engineering
Tunability LCST can be adjusted through copolymerizationCellular control over protein expression and modificationTailoring material response to specific physiological conditions

Furthermore, the incorporation of pH-sensitive co-monomers with this compound can impart dual-responsive characteristics to the resulting hydrogels. This allows for the creation of materials that can respond to the specific pH gradients found in different tissues or cellular compartments, mimicking the pH-mediated functions of many biological systems. nih.gov For instance, such hydrogels could be designed to release a therapeutic agent specifically in the acidic microenvironment of a tumor.

Integration into Bio-Interfaces and Advanced Biomaterials

The interface between a synthetic material and a biological system is a critical determinant of its biocompatibility and functionality. A major challenge in the design of biomaterials is to control cell-material interactions to promote tissue integration and prevent adverse reactions such as fibrosis. nih.gov Bio-inspired strategies for surface modification are key to addressing this challenge.

The functionalization of polymer surfaces with biomolecules that mediate specific cell interactions is a widely adopted approach. For example, the immobilization of peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence is known to enhance cell adhesion and spreading. nih.gov While direct studies on the biofunctionalization of PMpip surfaces are emerging, the principles established for other polymers can be readily applied. The chemical structure of PMpip allows for the incorporation of functional groups that can be used for the covalent attachment of such bioactive moieties.

The table below outlines potential strategies for the functionalization of PMpip to create advanced bio-interfaces.

Functionalization StrategyTarget Biological InteractionPotential Application in PMpip-based Biomaterials
Grafting with Poly(ethylene glycol) (PEG) Reduce non-specific protein adsorption and cell adhesionCreation of "stealth" surfaces for drug delivery vehicles to prolong circulation time
Immobilization of RGD peptides Promote specific integrin-mediated cell adhesionEnhancing the integration of tissue engineering scaffolds with host tissue
Coating with Polycationic Polymers (e.g., Polylysine) Enhance initial cell attachment through electrostatic interactions nih.govImproving cell seeding efficiency on scaffolds for regenerative medicine

The combination of the inherent stimuli-responsiveness of PMpip with these surface functionalization techniques opens up possibilities for the creation of "smart" biomaterials. For example, a thermoresponsive PMpip hydrogel functionalized with RGD peptides could act as an injectable scaffold that solidifies at body temperature and actively promotes the infiltration and growth of cells for tissue repair. mdpi.com Such advanced biomaterials, which can dynamically interact with and respond to the cellular environment, represent a significant step towards the development of more effective and clinically successful medical devices and therapies.

Theoretical and Computational Studies of N Methacryloylpiperidine Systems

Quantum Chemical Calculations for Monomer Reactivity and Polymerization Energetics

Quantum chemical calculations are a powerful tool for understanding the intrinsic properties of the N-Methacryloylpiperidine monomer and the energetic landscape of its polymerization. mdpi.com These calculations, often employing Density Functional Theory (DFT), can elucidate the electronic structure, reactivity indices, and the thermodynamics of the polymerization process. researchgate.net

Detailed research findings from quantum chemical calculations can reveal the distribution of electron density in the NMP monomer, highlighting the electrophilic and nucleophilic sites that govern its reactivity. The electrostatic surface potential (ESP) and Mulliken charge analysis can be used to identify the most probable sites for radical attack during polymerization. mdpi.com For instance, the vinyl group is the primary site of reaction, and its reactivity is influenced by the electronic effects of the piperidine (B6355638) ring.

The energetics of polymerization, including the heat of polymerization, can be calculated by determining the energy difference between the monomer and the corresponding polymer segment. These calculations are crucial for understanding the thermodynamics of the polymerization reaction and for controlling the reaction conditions. The influence of solvents on the pre-polymerization complex can also be evaluated using models like the polarizable continuum model (PCM). mdpi.com

A key aspect of understanding copolymerization behavior is the determination of monomer reactivity ratios, often described by the Q-e scheme. rsc.org While experimental determination is common, quantum chemical calculations can provide theoretical values for the Q (resonance stabilization) and e (polarity) parameters for the NMP monomer. rsc.orgtue.nl These parameters are vital for predicting how NMP will copolymerize with other monomers. queensu.ca

Table 1: Hypothetical Quantum Chemical Calculation Results for this compound Monomer Reactivity This table presents hypothetical data to illustrate the type of information obtained from quantum chemical calculations, as specific experimental or computational results for this compound were not available in the search results.

ParameterCalculated ValueSignificance
Heat of Polymerization (ΔHp) -60 kJ/molIndicates an exothermic polymerization process.
Q-value 0.85Suggests moderate resonance stabilization of the monomer.
e-value -0.5Indicates the monomer has a slight electron-donating character.
HOMO Energy -6.2 eVRelates to the electron-donating ability of the monomer.
LUMO Energy -0.8 eVRelates to the electron-accepting ability of the monomer.

Molecular Dynamics Simulations of Polymer Chain Conformations and Dynamics

Molecular dynamics (MD) simulations offer a window into the behavior of poly(this compound) chains at the atomic level. mdpi.com By simulating the movement of atoms over time, MD can reveal the conformational preferences, flexibility, and dynamic properties of the polymer chains in various environments.

These simulations can determine key parameters such as the radius of gyration (Rg), which provides a measure of the size and compactness of the polymer coil. The persistence length, another important parameter derived from MD simulations, describes the stiffness of the polymer chain. For PNMP, the bulky piperidine side groups are expected to significantly influence chain stiffness and conformation.

MD simulations can also probe the dynamics of the polymer, including the segmental motion of the polymer backbone and the rotational dynamics of the piperidine side chains. This information is crucial for understanding the viscoelastic properties and relaxation behavior of the polymer. The simulations can be performed in a vacuum to study the intrinsic properties of a single chain or in the presence of a solvent to investigate polymer-solvent interactions and the hydrodynamic properties of the polymer in solution.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for a Poly(this compound) Chain This table presents hypothetical data to illustrate the type of information obtained from molecular dynamics simulations, as specific experimental or computational results for poly(this compound) were not available in the search results.

ParameterSimulated ValueSignificance
Radius of Gyration (Rg) 4.5 nm (for a 100-mer in water)Indicates the overall size of the polymer coil in solution.
Persistence Length 1.8 nmSuggests a semi-flexible polymer chain.
End-to-End Distance 8.2 nm (for a 100-mer in water)Provides another measure of the polymer chain dimensions.
Side Chain Torsional Barrier 12 kJ/molEnergy required for the rotation of the piperidine side group.

Computational Modeling of Polymerization Kinetics and Mechanisms

Computational models can be developed to simulate the kinetics and mechanisms of this compound polymerization. These models can range from deterministic approaches that solve systems of differential equations representing the elementary reaction steps (initiation, propagation, termination, and chain transfer) to stochastic methods like kinetic Monte Carlo simulations.

These models can predict how the rate of polymerization and the molecular weight distribution of the resulting polymer are affected by various factors, such as initiator concentration, monomer concentration, and temperature. By incorporating data from quantum chemical calculations for the rate coefficients of elementary reactions, these kinetic models can provide a more accurate and predictive description of the polymerization process.

Prediction of Polymer Self-Assembly and Microphase Separated Morphologies

For block copolymers containing a poly(this compound) segment, computational modeling can predict their self-assembly behavior in solution and in the bulk. Techniques like dissipative particle dynamics (DPD) and self-consistent field theory (SCFT) are well-suited for studying the formation of micelles, vesicles, and other nanostructures.

These simulations can provide insights into the critical micelle concentration (CMC) and the morphology of the self-assembled structures, which are dependent on factors such as the block copolymer composition, the solvent quality, and the temperature. The ability to predict these morphologies is crucial for the design of new materials for applications in drug delivery, nanotechnology, and other fields.

For bulk systems, computational models can predict the microphase-separated morphologies (e.g., lamellae, cylinders, spheres) that arise from the thermodynamic incompatibility of the different blocks in a block copolymer. These predictions are vital for understanding and controlling the nanostructure and, consequently, the physical and mechanical properties of the material.

Emerging Research Directions and Future Perspectives

Sustainable and Green Synthesis Approaches for N-Methacryloylpiperidine and Its Polymers

The traditional synthesis of this compound typically involves the reaction of piperidine (B6355638) with methacryloyl chloride. While effective, this method raises environmental and safety concerns associated with the use of acid chlorides and organic solvents. Consequently, the development of sustainable and green synthesis approaches is a critical area of ongoing research.

Biocatalytic Methods: One of the most promising green chemistry approaches is the use of enzymes as catalysts. Biocatalysis offers high selectivity and reactivity under mild conditions, often in aqueous media, thereby reducing the environmental impact. researchgate.net Research into the enzymatic synthesis of amides is a burgeoning field, with enzymes like nitrile hydratase and lipase (B570770) being explored for their ability to form amide bonds. otago.ac.nzepo.orgacs.org While direct enzymatic synthesis of this compound has not been extensively reported, the principles of biocatalytic amidation suggest its feasibility. nih.gov The use of immobilized enzymes, for instance, could lead to the development of efficient and reusable catalytic systems for its production.

Green Solvents and Catalysts: The exploration of greener reaction media and alternative catalysts presents another avenue for sustainable synthesis. The use of ultrasound-aided dual-site phase transfer catalysis has been shown to be a facile and green route for the polymerization of related N-vinylpyrrolidone, suggesting potential applicability to this compound polymerization. researchgate.net Furthermore, organocatalysts like triazabicyclodecene have been effectively used for the amidation of polymethacrylates, offering a metal-free alternative for polymer modification. researchgate.net The development of processes that minimize or eliminate the use of hazardous solvents is a key goal. A patent for an optical member mentions this compound in the context of a "green solvent," indicating industrial interest in more environmentally friendly formulations. epo.org

Future research in this area will likely focus on optimizing enzymatic processes, discovering novel biocatalysts with high specificity for this compound synthesis, and developing polymerization techniques that utilize benign solvents like water or supercritical fluids.

Advanced Manufacturing Techniques for this compound-Based Materials (e.g., 3D Printing)

The fabrication of complex, three-dimensional structures from this compound-based materials is a key area of interest, with 3D printing (additive manufacturing) at the forefront. The unique properties of poly(this compound), particularly its thermoresponsive nature, make it an attractive candidate for the development of "smart" inks and resins for various 3D printing technologies.

Hydrogels for 3D Printing: A significant area of exploration is the use of this compound in the formulation of hydrogels for 3D printing. otago.ac.nz These hydrogels can be designed to be thermoresponsive, meaning their properties change with temperature. This characteristic is particularly advantageous for applications like tissue engineering, where a gel can be printed at a lower temperature and then solidify at physiological temperatures. otago.ac.nz While direct 3D printing of pure poly(this compound) is not yet common, its incorporation into copolymeric hydrogels is a promising strategy.

Stereolithography (SLA) and Digital Light Processing (DLP): Vat photopolymerization techniques like SLA and DLP offer high resolution and the ability to create intricate geometries. The development of this compound-based resins for these technologies is an active area of research. These resins would typically consist of the monomer, a photoinitiator, and potentially other co-monomers and additives to tailor the properties of the final printed object. The ability to create well-defined 3D objects opens up possibilities for fabricating custom medical devices, soft robots, and sensors. Research on poly(2-oxazoline)s for SLA has demonstrated the fabrication of complex hydrogel structures, a methodology that could be adapted for this compound-based materials. researchgate.net

The table below summarizes the polymerization methods that are foundational to developing materials for these advanced manufacturing techniques.

Polymerization MethodKey FeaturesPotential for Advanced Manufacturing
Anionic Polymerization Allows for precise control over molecular weight and narrow molecular weight distributions. researchgate.netacs.orgresearchgate.netresearchgate.netFoundational for creating well-defined polymers that can be formulated into high-performance resins for techniques like SLA and DLP.
Radical Polymerization A versatile and widely used method. Synthesis of poly(this compound) via this method has been reported to be challenging. otago.ac.nzCan be used for the synthesis of copolymers incorporating this compound for use in printable hydrogels.
Photopolymerization Initiated by light, this method is the basis for vat photopolymerization 3D printing techniques like SLA and DLP.Essential for the development of this compound-based resins for high-resolution 3D printing.

Future advancements in this field will likely involve the formulation of novel photocurable resins containing this compound with optimized printing parameters and the exploration of multi-material 3D printing to create functionally graded materials.

Integration of this compound Polymers into Smart Material Systems

"Smart materials" are materials that can respond to external stimuli, such as changes in temperature, pH, or light. Poly(this compound) exhibits thermoresponsive behavior, specifically a Lower Critical Solution Temperature (LCST), which makes it a prime candidate for integration into smart material systems. otago.ac.nz

Thermoresponsive Surfaces and Coatings: The LCST behavior of poly(this compound) means that it undergoes a reversible phase transition in water at a specific temperature. Below the LCST, the polymer is soluble, and above it, it becomes insoluble and collapses. This property can be harnessed to create smart surfaces and coatings that can change their wettability, adhesion, or permeability in response to temperature changes. Such coatings could have applications in self-cleaning surfaces, switchable adhesion, and controlled release of active agents.

Stimuli-Responsive Hydrogels for Drug Delivery: The thermoresponsive nature of poly(this compound) hydrogels makes them highly suitable for controlled drug delivery applications. otago.ac.nz A drug can be loaded into the hydrogel at a temperature below its LCST when the hydrogel is in a swollen state. Upon administration and exposure to body temperature (which is typically above the LCST), the hydrogel would shrink, releasing the encapsulated drug in a controlled manner. This "on-demand" release can improve therapeutic efficacy and reduce side effects.

The table below highlights the thermoresponsive properties of poly(this compound) and related polymers, which are central to their use in smart material systems.

Polymer SystemStimulusResponsePotential Application
Poly(this compound) TemperatureReversible phase transition (LCST) in aqueous solution. otago.ac.nzSmart coatings, controlled drug delivery, tissue engineering scaffolds.
Copolymers with this compound Temperature, pHTunable LCST and pH-responsive swelling/deswelling.Multi-responsive smart materials for targeted therapies and advanced sensors.

The future of this compound in smart materials lies in the development of multi-responsive systems. By copolymerizing this compound with other functional monomers, materials can be designed to respond to multiple stimuli simultaneously, leading to more sophisticated and targeted applications.

Novel Applications in Materials Science and Engineering for Future Technologies

The unique combination of properties offered by this compound and its polymers opens up a wide range of possibilities for novel applications in materials science and engineering. While some applications are already being explored, the full potential of this compound is yet to be realized.

Biomedical Devices and Tissue Engineering: The biocompatibility and thermoresponsive properties of poly(this compound) make it a promising material for various biomedical applications. Patents have mentioned its use in formulations for contact lenses and photographic emulsions. google.comgoogle.com In tissue engineering, thermoresponsive hydrogels based on this polymer could serve as scaffolds that support cell growth and can be easily removed by a simple temperature change. otago.ac.nz

Sensors and Actuators: The ability of poly(this compound) to change its physical properties in response to temperature can be utilized in the development of sensors and actuators. For instance, a change in the swelling of a hydrogel could be transduced into an optical or electrical signal, forming the basis of a temperature sensor. Similarly, the volume change could be used to create micro-actuators for soft robotics or microfluidic devices.

Advanced Coatings and Adsorbents: The polymer's properties are also being explored for advanced coatings and adsorbents. Patents have described its use in various coating compositions and as a component in adsorbent materials for separating water-soluble organic compounds. google.comgoogleapis.comgoogle.com Its ability to form robust films and its thermoresponsive nature could be leveraged to create coatings with tunable permeability or for applications in smart textiles.

The future for this compound in materials science is bright, with potential applications in fields as diverse as flexible electronics, catalysis, and environmental remediation. As research continues to uncover the full range of its capabilities, it is expected that this compound will become an increasingly important building block for the next generation of advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.